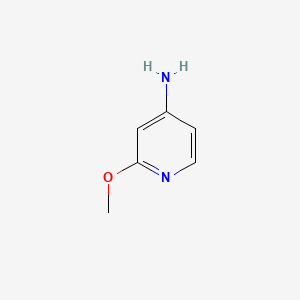

4-Amino-2-methoxypyridine

概要

説明

4-Amino-2-methoxypyridine is a chemical compound with the molecular formula C6H8N2O and a molecular weight of 124.14 . It appears as a white to almost white powder or crystal .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring, which is a six-membered ring with two nitrogen atoms, substituted with an amino group (NH2) at the 4th position and a methoxy group (OCH3) at the 2nd position .

Physical and Chemical Properties Analysis

This compound has a melting point of 87-88°C . It is predicted to have a boiling point of 271.7±20.0 °C and a density of 1.139±0.06 g/cm3 . It is recommended to be stored under inert gas, in a dark place, and at room temperature .

科学的研究の応用

Chemical Derivatives and Their Applications

4-Amino-2-methoxypyridine and its derivatives have been extensively studied for their potential applications in various fields of scientific research. A notable study focused on the structure-activity relationship of 4-aminopyridine derivatives, including those with a methoxy group, for their ability to block voltage-gated potassium channels. This research highlights the potential of these derivatives in therapy and imaging, especially in the context of multiple sclerosis and as PET imaging agents for detecting demyelinated lesions in rodent models of the disease (Rodríguez-Rangel et al., 2020).

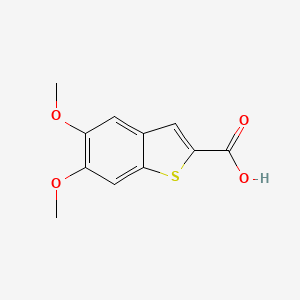

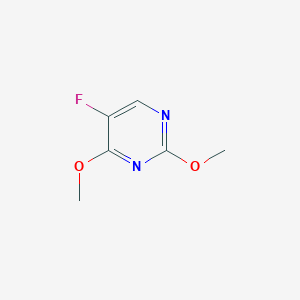

Hydrogen Bonding and Amino-Imino Tautomerization

Another aspect of this compound's research applications involves its hydrogen bonding and amino-imino tautomerization properties. A study on alkoxy-aminopyridines and amino-methoxypyrimidines with acetic acid explored these characteristics, suggesting potential implications for the development of molecular sensors and understanding molecular interactions at a fundamental level (Kitamura et al., 2007).

Organic Synthesis and Innovation

In the realm of synthetic chemistry, this compound serves as a building block for more complex molecules. A study on the synthesis of 2-amino-4-methoxypyrimidine demonstrated technological innovation for industrial production, emphasizing the compound's role in facilitating efficient and cost-effective synthetic routes (Xiu-lian, 2009).

Antimicrobial Activity

Further extending its applications, derivatives of this compound have been evaluated for their antimicrobial properties. Research into 4-substituted-N1-2-pyridylsulfanilamide derivatives, starting from 2-amino-4-ethoxycarbonylpyridine, found notable inhibition against B. subtilis, opening avenues for developing new antimicrobial agents (El-Salam & Mohamed, 2005).

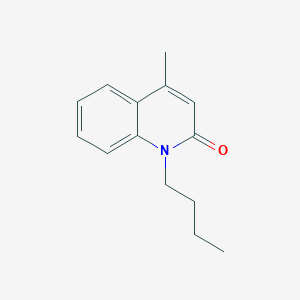

Nucleophilic Amination and Alkaloid Synthesis

A novel protocol for nucleophilic amination of methoxypyridines using a sodium hydride-iodide composite was developed, showcasing a concise access to aminopyridines of medicinal interest. This highlights the versatility of this compound derivatives in facilitating the synthesis of biologically active compounds (Pang, Kaga, & Chiba, 2018). Additionally, methoxypyridines have been utilized in the total synthesis of Lycopodium alkaloids, such as lycoposerramine R, demonstrating the compound's importance in the synthesis of complex natural products (Bisai & Sarpong, 2010).

Safety and Hazards

4-Amino-2-methoxypyridine is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

作用機序

Target of Action

4-Amino-2-methoxypyridine is a chemical compound that is often used in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry for the formation of carbon-carbon bonds . Therefore, the primary target of this compound is the palladium catalyst used in this reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, this compound interacts with the palladium catalyst through a process called transmetalation . This process involves the transfer of an organic group (in this case, the this compound molecule) from boron to palladium . The result of this interaction is the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which this compound is involved, is a key step in many synthetic pathways in organic chemistry . The reaction allows for the formation of complex organic molecules from simpler precursors, and it is particularly useful because it can tolerate a wide range of functional groups .

Pharmacokinetics

For example, its melting point is 87-88°C and its predicted boiling point is 271.7±20.0 °C . These properties suggest that the compound is stable under normal physiological conditions.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of complex organic molecules, which can have various applications in fields such as pharmaceuticals, agrochemicals, and materials science .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction is typically carried out under mild conditions and can tolerate a wide range of functional groups . The reaction requires the presence of a palladium catalyst and a base . Therefore, the availability and condition of these components can significantly affect the reaction’s outcome. Additionally, the reaction is generally performed in an inert atmosphere to prevent oxidation .

特性

IUPAC Name |

2-methoxypyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEQHRSELNPKJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942385 | |

| Record name | 2-Methoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20265-39-8 | |

| Record name | 2-Methoxypyridin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20265-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 20265-39-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-2,3,4,4a,5,9b-hexahydro-1h-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1296230.png)